3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol It is a bicyclic amine derivative, characterized by a unique bicyclo[111]pentane structure, which is known for its rigidity and strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is a highly strained molecule. The propellane can be synthesized via a series of reactions starting from simple hydrocarbons.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclo[1.1.1]pentane core.
Amination: The amine group is introduced through a reaction with an appropriate amine donor, such as ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with unique structural features.
Biology: The compound’s rigid structure makes it a useful probe in studying molecular interactions and conformational dynamics.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Contains a methoxycarbonyl group and a carboxylic acid group instead of an amine.
Uniqueness
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a methoxy group and an amine group on a highly strained bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methoxybicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSPRTKNILCJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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